Cas no 127-53-7 (4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide)

4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide
- 4-CHLORO-N,N-DIETHYL-3-NITRO-BENZENESULFONAMIDE
- [(4-chloro-3-nitrophenyl)sulfonyl]diethylamine
- 1-Chlor-2-nitro-benzol-4-sulfonsaeure-diaethylamid
- AKOS BBS-00004630
- Z45516129
- VS-08850
- Benzenesulfonamide, 4-chloro-N,N-diethyl-3-nitro-
- 4-chloro-N,N-diethyl-3-nitrobenzene-1-sulfonamide
- AB00075331-01
- CBDivE_007380
- MFCD00447239
- CHEMBL53269
- SCHEMBL5471880
- BDBM50101944
- EN300-01710
- DTXSID20385366
- AKOS000115095
- 127-53-7
- BBL028576
- DB-084956
- STL146913
- ALBB-028258
-
- MDL: MFCD00447239
- Inchi: InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3
- InChI Key: PQUNWYHOMQGOAT-UHFFFAOYSA-N
- SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 292.02800
- Monoisotopic Mass: 292.0284558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 91.6Ų
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- PSA: 91.58000
- LogP: 3.88270
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Security Information
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB417041-500 mg |
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide |
127-53-7 | 500MG |
€165.80 | 2023-02-19 | ||
TRC | C372123-500mg |
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide |
127-53-7 | 500mg |
$ 295.00 | 2022-04-01 | ||
abcr | AB417041-5g |
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide; . |
127-53-7 | 5g |
€445.00 | 2025-03-19 | ||
Enamine | EN300-01710-2.5g |
4-chloro-N,N-diethyl-3-nitrobenzene-1-sulfonamide |
127-53-7 | 98% | 2.5g |
$134.0 | 2023-04-29 | |
Enamine | EN009-7219-1g |
4-chloro-N,N-diethyl-3-nitrobenzene-1-sulfonamide |
127-53-7 | 98% | 1g |
$85.0 | 2023-10-28 | |
A2B Chem LLC | AA41948-1g |
4-Chloro-n,n-diethyl-3-nitrobenzenesulfonamide |
127-53-7 | 98% | 1g |
$125.00 | 2024-04-20 | |
abcr | AB417041-500mg |
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide; . |
127-53-7 | 500mg |
€173.00 | 2025-03-19 | ||
Ambeed | A144375-1g |
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide |
127-53-7 | 95+% | 1g |
$133.0 | 2024-04-25 | |
Aaron | AR000X7S-100mg |
Benzenesulfonamide, 4-chloro-N,N-diethyl-3-nitro- |
127-53-7 | 98% | 100mg |
$65.00 | 2023-12-16 | |
A2B Chem LLC | AA41948-250mg |
4-Chloro-n,n-diethyl-3-nitrobenzenesulfonamide |
127-53-7 | 98% | 250mg |
$80.00 | 2024-04-20 |
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Related Literature
-
Vanya B. Kurteva,Lubomir A. Lubenov,Daniela V. Antonova RSC Adv. 2014 4 175
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Alain C. Tagne Kuate,Roger. A. Lalancette,Dirk Bockfeld,Matthias Tamm,Frieder J?kle Dalton Trans. 2021 50 4512
Additional information on 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Professional Introduction to 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (CAS No. 127-53-7)
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide, with the chemical formula C₁₁H₁₃ClN₂O₄S, is a significant compound in the field of pharmaceutical and agrochemical research. Its CAS number, CAS No. 127-53-7, identifies it as a well-documented substance with a rich history of applications and studies. This introduction delves into the compound's structure, properties, and recent advancements in its utilization within the scientific community.
The molecular structure of 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide consists of a benzenesulfonamide core substituted with a chloro group at the fourth position and a nitro group at the third position. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of sulfonamide-based drugs. The N,N-diethyl substitution enhances its solubility and reactivity, making it a valuable building block for further chemical modifications.
In recent years, there has been growing interest in the pharmacological potential of sulfonamide derivatives. Studies have highlighted their role as inhibitors of various enzymes and receptors, making them candidates for treating infectious diseases, inflammatory conditions, and even certain types of cancer. The nitro group in 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide contributes to its reactivity, allowing for further functionalization through reduction or diazotization reactions.
One of the most compelling areas of research involving 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide is its application as a precursor in the synthesis of novel antimicrobial agents. The benzenesulfonamide moiety is known to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. Recent studies have demonstrated its efficacy against multidrug-resistant bacteria, suggesting that derivatives of this compound could address critical challenges in antibiotic resistance.
The agrochemical industry has also explored the use of 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide as an intermediate in the production of herbicides and fungicides. Its structural features allow for interactions with biological targets in plants, leading to effective weed control and disease prevention. Researchers have been particularly interested in modifying its sulfonamide core to enhance selectivity and reduce environmental impact.
The synthetic pathways for producing 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide have seen significant advancements. Modern techniques such as catalytic hydrogenation and nucleophilic substitution reactions have improved yield and purity. These methods align with green chemistry principles by minimizing waste and energy consumption, making the compound more sustainable for large-scale production.
In addition to its pharmaceutical and agrochemical applications, 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide has found utility in material science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique properties that can be harnessed for applications ranging from organic synthesis to polymer stabilization.
The regulatory landscape for compounds like 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide is continually evolving to ensure safety and efficacy across various industries. Manufacturers must adhere to stringent guidelines set by agencies such as the FDA and EMA when developing new derivatives or formulations. This regulatory focus underscores the importance of rigorous testing and characterization before commercialization.
The future prospects for research on 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide are promising. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with enhanced properties. These tools will enable researchers to predict molecular behavior with greater accuracy, streamlining the drug discovery process.
In conclusion, 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (CAS No. 127-53-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features make it an invaluable intermediate for pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic methods, this compound will undoubtedly remain at the forefront of chemical innovation.
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